

Flavokawain B molecular targets and signaling pathways

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Compound Focus: Flavokawain B

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Primary Molecular Targets of Flavokawain B

The table below summarizes the key molecular targets of FKB and the functional consequences of their interaction.

Molecular Target	Type of Target	Biological Consequence	Reported IC ₅₀ / K _D / Effect	Experimental Context
NEDD8 Activating Enzyme (NAE) [1]	Enzyme	Inhibits protein neddylation, induces Skp2 degradation	N/A (binds regulatory subunit APP-BP1)	Prostate cancer cell lines (LNCaP, PC3, C4-2B); <i>In vitro</i> conjugation assay
Toll-like Receptor 2 (TLR2) [2]	Receptor	Inhibits NF-κB & MAPK inflammatory signaling	K _D : 2.26 μM (SPR assay) [2]	Inflammatory Bowel Disease (IBD) mouse model; Bone marrow-derived macrophages
Myeloid Differentiation Factor 2 (MD-2) [3]	Co-receptor (TLR4)	Blocks LPS-induced NF-κB & MAPK signaling	N/A (competes with LPS)	Acute Lung Injury (ALI) mouse model; Macrophages

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Peroxisome Proliferator-Activated Receptor γ (PPARγ) [4]	Nuclear Receptor	Partial agonist; promotes glucose uptake & insulin sensitization	K _D : 0.36 μ M (SPR assay) [4]	Type 2 Diabetes mouse model; 3T3-L1 adipocytes, HepG2 cells
Uridine-Cytidine Kinase 2 (UCK2) [5]	Enzyme	Suppresses UCK2 expression, downregulating STAT3/Hif-1 α /VEGF	IC ₅₀ : 28 μ M (cell proliferation) [5]	Hepatocellular carcinoma (HepG2 cells)

Detailed Experimental Evidence & Protocols

For researchers looking to validate or build upon these findings, here is a summary of the key experimental approaches and critical findings.

Inhibition of the Neddylaton Pathway

FKB inhibits the NEDD8 Activating Enzyme (NAE), which initiates the neddylation cascade crucial for activating Cullin-RING ligases [1].

- **Key Experimental Workflow:**
 - **In Vitro Neddylation Assay:** An initiation conjugation assay confirmed FKB directly inhibits Ubc12 neddylation [1].
 - **Target Engagement:** Molecular docking and a Cellular Thermal Shift Assay (CETSA) demonstrated direct interaction between FKB and the APP-BP1 subunit of the NAE complex [1].
 - **Functional Validation:** Western blotting in prostate cancer cells (PC3, LNCaP) showed FKB treatment reduces neddylation of Cullin1 and Ubc12, and induces ubiquitin/proteasome-dependent degradation of Skp2 [1].
 - **Combination Studies:** Co-treatment of FKB with the proteasome inhibitor Bortezomib synergistically downregulated Skp2 and upregulated p27/Kip1 and p21/WAF1, enhancing growth inhibition and apoptosis in prostate cancer cells [1].

Anti-inflammatory Action via TLR/MD-2 Targeting

FKB exerts potent anti-inflammatory effects by targeting the LPS-sensing receptor complex [2] [3].

- **Key Experimental Workflow:**

- **Binding Affinity:** Surface Plasmon Resonance (SPR) determined the K_D for FKB binding to TLR2 is 2.26 μM [2].
- **Target Verification:** Drug Affinity Responsive Target Stability (DARTS) and CETSA assays confirmed direct binding to TLR2 and MD-2 [2] [3].
- **Mechanism of Action:** Immunoprecipitation showed FKB disrupts the formation of the LPS-induced TLR4/MD-2 and TLR2/MyD88 complexes [2] [3].
- **Downstream Signaling:** Western blot analyses demonstrated that this disruption suppresses the subsequent phosphorylation of $\text{I}\kappa\text{B}\alpha$, JNK, ERK, and p38, thereby inhibiting NF- κB and MAPK pathway activation [2] [3].
- **In Vivo Efficacy:** In DSS-induced IBD and LPS-induced ALI mouse models, FKB treatment reduced weight loss, colon shortening, lung injury, and pro-inflammatory cytokine levels [2] [3].

Metabolic Regulation via PPAR γ Activation

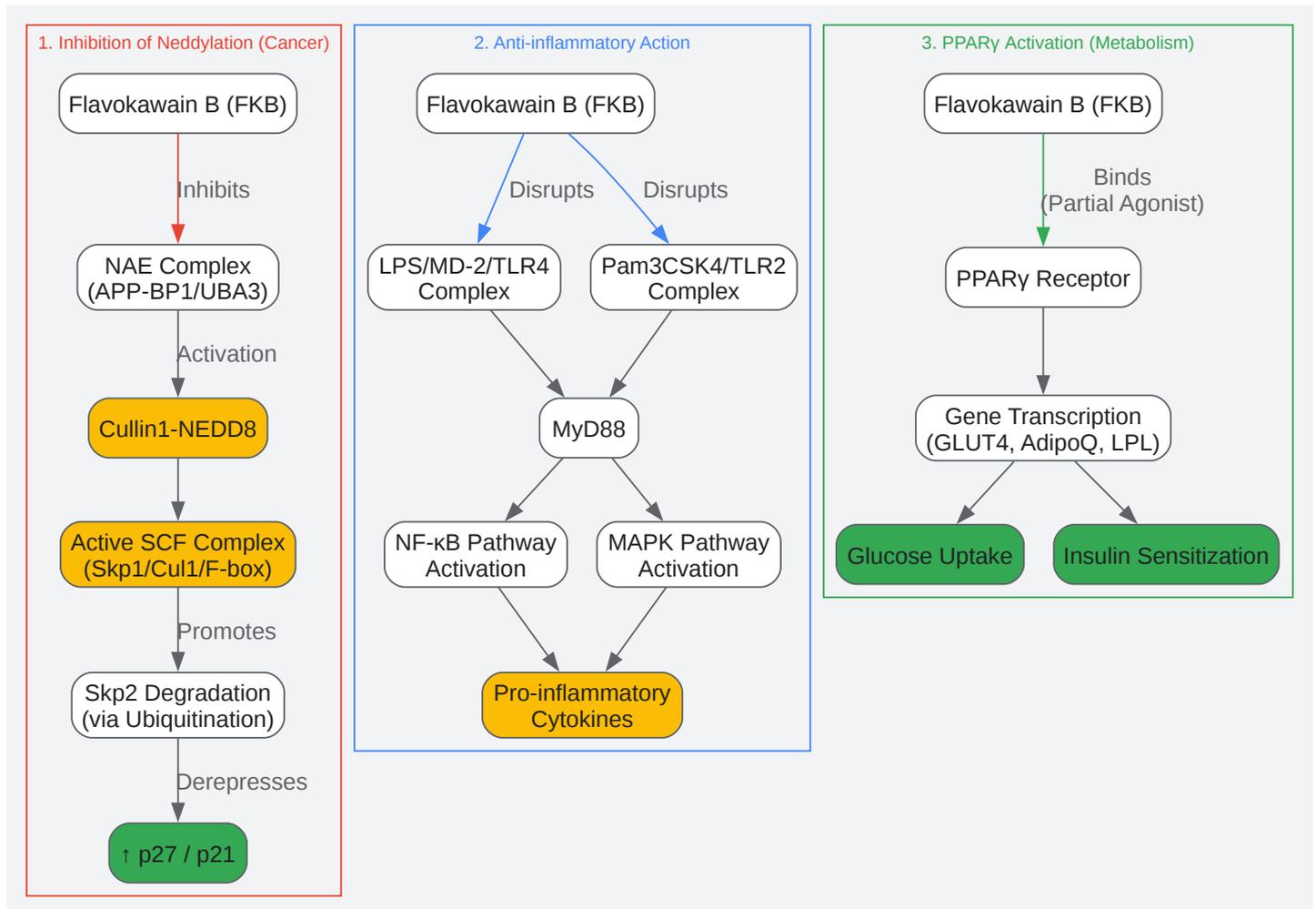
FKB acts as a selective PPAR γ modulator (SPPAR γ M) [4].

- **Key Experimental Workflow:**

- **Binding and Transactivation:** SPR confirmed direct binding. Reporter gene assays showed FKB acts as a partial agonist, inducing a distinct coactivator recruitment profile compared to the full agonist Rosiglitazone [4].
- **Gene Expression Profiling:** RT-qPCR in 3T3-L1 adipocytes revealed that FKB upregulates genes related to insulin sensitivity (e.g., *Glut4*, *Adipoq*, *Insig1*, *Lpl*) without inducing genes linked to side effects (e.g., *Cd36*, *Cidea*, *Pparg2*) [4].
- **Functional Glucose Uptake:** A 2-NBDG glucose uptake assay demonstrated that FKB significantly enhances glucose absorption in insulin-resistant HepG2 cells and 3T3-L1 adipocytes [4].
- **In Vivo Antidiabetic Effect:** In type 2 diabetic (db/db) mice, FKB treatment (200 mg/kg/d) for 4 weeks significantly lowered fasting blood glucose and improved performance in insulin tolerance tests (ITT) and oral glucose tolerance tests (OGTT) without causing significant weight gain [4].

Visualizing Key Signaling Pathways

The following diagrams illustrate the core signaling pathways modulated by FKB, based on the documented evidence.



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Diagram summarizing the three primary molecular mechanisms of **Flavokawain B**.

Critical Consider: Hepatotoxicity

A significant body of evidence identifies FKB as a potent **hepatotoxin** [6]. Studies in HepG2 and L-02 liver cells showed FKB induces oxidative stress, depletes glutathione (GSH), and concurrently inhibits IKK/NF- κ B signaling while activating MAPK pathways (ERK, p38, JNK), leading to apoptosis [6]. This hepatotoxicity is a major limitation for therapeutic development that requires careful consideration and mitigation.

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